N-(3-Ethynylphenyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethynylphenyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Enzymatic Inhibition
A study focused on synthesizing N-(2,3-dimethylphenyl)benzenesulfonamide derivatives to analyze their antibacterial and anti-enzymatic activities. The synthesized compounds showed moderate to high activity against Gram-positive and Gram-negative bacterial strains. Some molecules exhibited significant inhibition of α-glucosidase enzyme, suggesting potential applications in antibacterial and enzymatic inhibition areas (Abbasi et al., 2016).
Molecular Docking and Density Functional Theory (DFT) Studies
Another research synthesized N-(4-acetylphenyl)benzene sulfonamide derivatives, evaluating their chemical reactivity and potential interactions against specific enzymes or receptors. This study combined molecular docking and DFT calculations, underlining the importance of these compounds in the computational analysis of biological interactions (Fahim & Shalaby, 2019).
Antiproliferative Activity
A study on the synthesis of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives aimed at developing potential antiproliferative agents. These compounds were tested against various cancer cell lines, with some showing high antiproliferative activity. This highlights their potential use in cancer research and therapy (Motavallizadeh et al., 2014).
Applications in Medical Imaging
Research on small molecule benzenesulfonamide-based Carbonic Anhydrase IX inhibitors incorporated into imaging agents for detecting hypoxic solid tumors demonstrates the potential of these compounds in medical diagnostics. The study focused on synthesizing compounds with high binding affinity to CA-IX in hypoxic conditions, suitable for imaging tumor microenvironments (Lu et al., 2013).
Kinase Inhibition for Therapeutic Applications
A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides were designed as selective inhibitors of the ZAK kinase. These compounds showed potent inhibition of kinase activity and suppressed activation of downstream signals, indicating their therapeutic potential in treating diseases associated with kinase dysregulation (Chang et al., 2017).
Mécanisme D'action
Target of Action
N-(3-Ethynylphenyl)-benzenesulfonamide, also known as Erlotinib, specifically targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is involved in cell growth and differentiation . It is highly expressed and occasionally mutated in various forms of cancer .
Mode of Action
Erlotinib acts as a receptor tyrosine kinase inhibitor . It binds to the ATP-binding site of the intracellular tyrosine kinase (TK) domain of EGFR, blocking the signal transduction cascade . This prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by Erlotinib is the EGFR signaling pathway . By inhibiting the tyrosine kinase activity of EGFR, Erlotinib disrupts the activation of key downstream signaling molecules, including AKT . This leads to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
Erlotinib is orally administered and has a bioavailability of 59% . It is predominantly metabolized in the liver, mainly by CYP3A4 and less by CYP1A2 . The elimination half-life is approximately 36.2 hours . Over 98% of Erlotinib is excreted as metabolites, with over 90% via feces and 9% via urine .
Result of Action
The molecular and cellular effects of Erlotinib’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . In clinical settings, Erlotinib has been shown to improve overall survival and progression-free survival in patients with non-small cell lung cancer and pancreatic cancer .
Action Environment
The action, efficacy, and stability of Erlotinib can be influenced by various environmental factors. For instance, the presence of certain cytochrome P450 (CYP) genotypes can affect the pharmacokinetics of Erlotinib . Specifically, the CYP1A2 *1M genotype has been associated with changes in the maximum plasma concentration (Cmax) of Erlotinib . Furthermore, the co-administration of compounds that increase CYP3A4 activity may alter the efficacy and safety of Erlotinib therapy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-ethynylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-2-12-7-6-8-13(11-12)15-18(16,17)14-9-4-3-5-10-14/h1,3-11,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPYNFGCLMLJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.